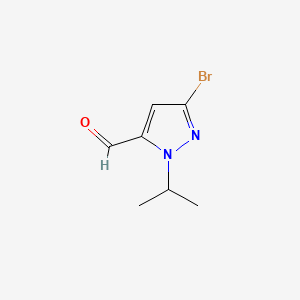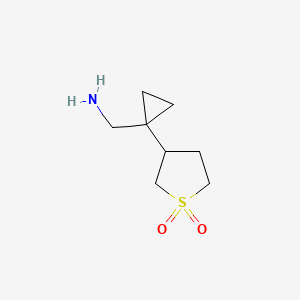
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The oxidation is usually carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a benign byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiophene oxidation can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and sulfide derivatives .
Scientific Research Applications
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. Thiophene derivatives can act as Michael acceptors, dienophiles, and dipolarophiles, participating in various cycloaddition reactions . These interactions can lead to the formation of complex molecular structures with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxytetrahydrothiophene 1,1-dioxide: Another thiophene derivative with similar chemical properties.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: A closely related compound with a hydrochloride salt form.
Uniqueness
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6,9H2 |
InChI Key |
XTOUWJLQFLXAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


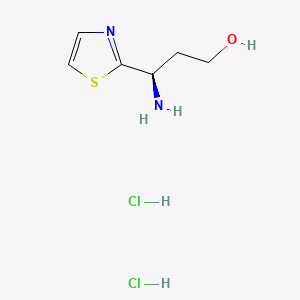

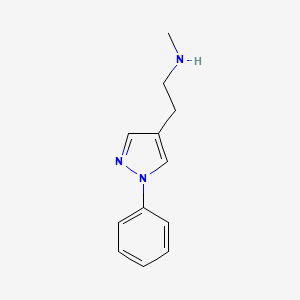
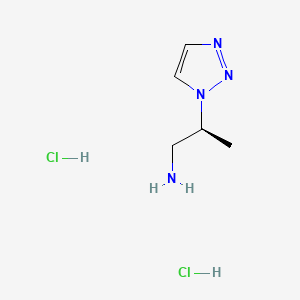
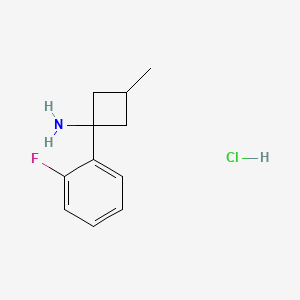
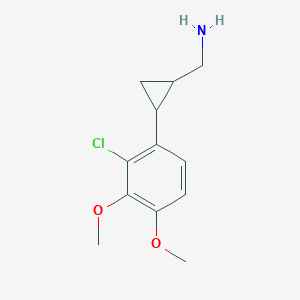
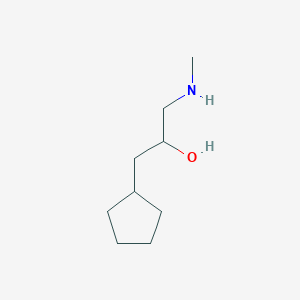
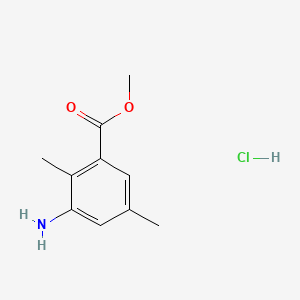
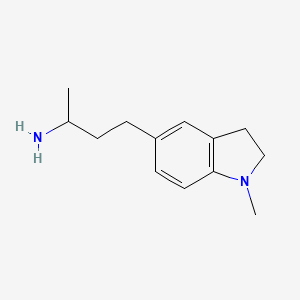
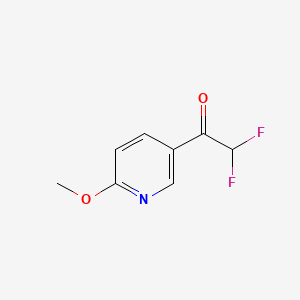
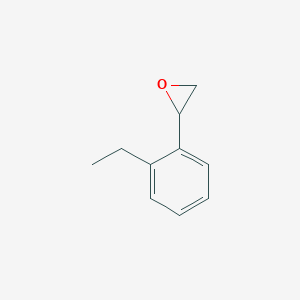
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
